Fluorodifen
Overview
Description
Fluorodifen, a herbicide known chemically as 2,4′-dinitro-4-trifluoromethyl diphenylether, has been studied for its metabolism in plants and its presence in biological matrices. The compound is cleaved in plants like peanuts and peas, resulting in metabolites such as S-(2-nitro-4-trifluoromethylphenyl)-glutathione, which has been confirmed through various spectroscopic methods . The presence of fluorochemicals, including metabolites of fluorodifen, has been a subject of environmental and health concern due to their stability and bioavailability .
Synthesis Analysis
The synthesis of related fluorochemicals, such as Fluoroglycofen-ethyl, involves multiple steps starting from basic compounds like m-hydroxybenzoic acid and 3,4-dichloro-benzotrifluoride. These processes include salification, etherification, nitration, and condensation, leading to high yields and significant purity levels . Although not directly about fluorodifen, this synthesis pathway provides insight into the complexity of producing such fluorinated compounds.
Molecular Structure Analysis
The molecular structure of fluorodifen metabolites has been elucidated using a combination of mass, NMR, and infrared spectroscopy. These techniques have confirmed the structure of the glutathione conjugate metabolite found in peanuts, which is a result of the enzymatic cleavage of fluorodifen . Similarly, the structure of Fluoroglycofen-ethyl was confirmed by IR, 1H-NMR, and MS, indicating the reliability of these methods in analyzing the structure of fluorochemicals .
Chemical Reactions Analysis
The enzymatic cleavage of fluorodifen by a "soluble" glutathione S-transferase in pea seedlings has been characterized, showing specificity for reduced glutathione and fluorodifen as a substrate. The enzyme's activity, substrate specificity, and kinetic parameters have been studied, providing a deeper understanding of the metabolic pathways of diphenylether herbicides in plants .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorochemicals, including those related to fluorodifen, have been studied using various analytical techniques. For instance, the determination of flurbiprofen, a compound structurally similar to fluorodifen, in plasma was achieved through methods like GLC and HPLC, which required sensitive and specific procedures for extraction and quantification . Additionally, the use of covalent-organic frameworks as adsorbents and matrices for SALDI-TOF MS has been explored for the rapid analysis and enrichment of fluorochemicals, demonstrating their hydrophobic interactions and high sensitivity in detecting trace amounts .
Scientific Research Applications
Bio-Imaging
Methods of Application: After the discovery of quinine sulfate and subsequent elucidation of the fluorescence mechanism by Sir George Stokes, research in the field of fluorescence gained momentum . Advancements in sophisticated instruments, including super-resolution microscopy, have further promoted cellular imaging using traditional fluorophores .
Results or Outcomes: The utilization of new fluorophores in cellular imaging of biomolecules, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and proteins and microenvironments, especially pH and viscosity . Few of the fluorescent probes provided new insights into disease progression .
Weed Science
Scientific Field: Weed Science
Methods of Application: The site of uptake of Fluorodifen was studied using a double pot technique . Sorghum and pea were the test plants . Herbicidal activity was measured by the reduction in fresh weight of the roots and shoots of treated plants .
Results or Outcomes: Exposure of the shoot zone to the herbicides caused much more injury to the plants than root exposure . There was very little movement of the compounds from the roots of both species .
Uptake and Translocation of Nitrofen and Oxyfluorfen
Scientific Field: Weed Science
Methods of Application: The site of uptake of Fluorodifen was studied using a double pot technique . Sorghum and pea were the test plants . Herbicidal activity was measured by the reduction in fresh weight of the roots and shoots of treated plants .
Results or Outcomes: Exposure of the shoot zone to the herbicides caused much more injury to the plants than root exposure . There was very little movement of the compounds from the roots of both species .
Effect of Day and Night Temperature
Scientific Field: Plant Physiology
Methods of Application: The effect of fluorodifen was to cause greater injury than nitrofen when applied postemergence .
Effect of Day and Night Temperature
Scientific Field: Plant Physiology
Methods of Application: The effect of fluorodifen was to cause greater injury than nitrofen when applied postemergence .
Uptake and Translocation of Nitrofen and Oxyfluorfen
Scientific Field: Weed Science
Methods of Application: The site of uptake of Fluorodifen was studied using a double pot technique . Sorghum and pea were the test plants . Herbicidal activity was measured by the reduction in fresh weight of the roots and shoots of treated plants .
Results or Outcomes: Exposure of the shoot zone to the herbicides caused much more injury to the plants than root exposure . There was very little movement of the compounds from the roots of both species .
Safety And Hazards
properties
IUPAC Name |
2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O5/c14-13(15,16)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)17(19)20/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMCAJWVGYGUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037553 | |
Record name | Fluorodifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorodifen | |
CAS RN |
15457-05-3 | |
Record name | Fluorodifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15457-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorodifen [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorodifen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluorodifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorodifen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORODIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4154A0WOP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.